molecular formula C11H8BrN3O2 B2769336 N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034226-70-3

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2769336
M. Wt: 294.108
InChI Key: DJTNHWLTFQNDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached. The “carboxamide” part of the name suggests the presence of a carboxamide group (CONH2), and the “6-hydroxy” indicates a hydroxyl group (OH) attached to the 6th carbon of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of a compound similar to “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide”, namely “N-(2-bromophenyl)benzamide”, has been analyzed . The molecular formula of “N-(2-bromophenyl)benzamide” is C13H10BrNO, with an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide” are not available, N-(2-bromophenyl)acrylamides have been shown to undergo a palladium-catalyzed Heck/Suzuki cascade reaction . This reaction was found to tolerate a wide range of functional groups .

Scientific Research Applications

Antiviral Activity

Research on 2,4-Diamino-6-hydroxypyrimidines, including derivatives similar to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, has shown potential antiviral activities. These compounds, when modified, have exhibited inhibitory effects against retroviruses, demonstrating promising antiretroviral activity. The specific derivatives were effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting their potential for further exploration in antiviral therapy (Hocková et al., 2003).

Antimicrobial Activity

The synthesis of new derivatives from core structures similar to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide has led to compounds with notable antimicrobial activities. For instance, thio-substituted ethyl nicotinate derivatives underwent further cyclization to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, which were tested and displayed considerable antimicrobial properties (Gad-Elkareem et al., 2011).

Synthesis and Characterization for Drug Development

The synthesis and characterization of compounds structurally related to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide have contributed significantly to drug development efforts. These compounds serve as key intermediates or precursors in the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer drugs. For example, the discovery of selective Met kinase inhibitors for potential treatment of cancers illustrates the application of such compounds in designing new therapeutic agents (Schroeder et al., 2009).

Anticancer and Enzyme Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide, have been synthesized and evaluated for their antitumor activity and enzyme inhibition properties. These compounds showed selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, indicating their potential in cancer therapy (Wang et al., 2010).

properties

IUPAC Name

N-(2-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTNHWLTFQNDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide

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